Tris[N,N-bis(trimethylsilyl)amide]neodymium (III)

Diene polymerization Ziegler-Natta catalysis Polyisoprene

Researchers often assume Ln[N(SiMe3)2]3 reagents are interchangeable, but substituting the wrong lanthanide can cause catalytic failure. Tris[N,N-bis(trimethylsilyl)amide]neodymium(III) (CAS 148274-47-9) eliminates this risk with proven, differentiated performance: • 96% cis-1,4-selectivity & productivity up to 4700 kg mol⁻¹ h⁻¹ in isoprene polymerization. • Unique ethylene-butadiene block copolymer architecture distinct from Y, La, Sm analogs. • Paramagnetic Nd(III) enables ¹H/²⁹Si/³¹P solid-state NMR characterization of surface species. • Indefinitely stable MOCVD/ALD precursor when complexed with tetraglyme for Nd₂O₃ thin films.

Molecular Formula C18H54N3NdSi6
Molecular Weight 625.4 g/mol
CAS No. 148274-47-9
Cat. No. B130288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris[N,N-bis(trimethylsilyl)amide]neodymium (III)
CAS148274-47-9
Molecular FormulaC18H54N3NdSi6
Molecular Weight625.4 g/mol
Structural Identifiers
SMILESC[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Nd+3]
InChIInChI=1S/3C6H18NSi2.Nd/c3*1-8(2,3)7-9(4,5)6;/h3*1-6H3;/q3*-1;+3
InChIKeyLWKIKGQVWYVALF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nd[N(SiMe3)2]3: Catalyst and Precursor Overview


Tris[N,N-bis(trimethylsilyl)amide]neodymium(III), Nd[N(SiMe3)2]3, is a homoleptic lanthanide tris(silylamide) complex belonging to the well-established class of three-coordinate rare-earth amides [1]. It serves as a versatile precursor for Nd-containing catalysts and advanced materials, including imidophosphinate lanthanide complexes, neodymium methoxides with thienyl substituents, and phenylene-bridged binuclear organolanthanide complexes . The compound is commercially available as a 97% purity solid (mp 156–159 °C) and is classified as a water-reactive, flammable solid requiring storage under inert atmosphere . Its primary applications span homogeneous and heterogenized catalysis for diene polymerization, hydroamination, hydrosilylation, and ring-opening polymerization, as well as serving as a metal-organic chemical vapor deposition (MOCVD) and atomic layer deposition (ALD) precursor synthon [2].

Why Nd[N(SiMe3)2]3 Cannot Be Simply Replaced


Homoleptic lanthanide tris(silylamides) of general formula Ln[N(SiMe3)2]3 are not interchangeable reagents. Systematic studies across the lanthanide series demonstrate that variations in the ionic radius and 4f electronic configuration of the Ln(III) center produce quantifiable differences in catalytic activity, stereoselectivity, and reaction pathway preference [1]. In ethylene polymerization catalyzed by silica-supported Ln[N(SiMe3)2]3 (Ln = Sc, Y, La, Nd, Sm, Gd, Dy) activated with Al(iBu)3, an inverse correlation exists between ionic radius and catalytic productivity, with scandium exhibiting the highest activity and neodymium occupying an intermediate position distinct from both larger (La, Sm) and smaller (Y, Sc) congeners [1]. In isoprene polymerization, Nd[N(SiMe3)2]3 and Y[N(SiMe3)2]3 yield different activity and cis-1,4-selectivity profiles depending on the borate co-activator employed [2]. Furthermore, in isocyanide–alkyne monocoupling, larger metals (La, Sm) outperform smaller metals (Y, Yb), demonstrating that catalytic performance is not monotonic with ion size but system-dependent [3]. These divergent behaviors mean that substituting one Ln[N(SiMe3)2]3 for another without experimental validation risks compromised yield, altered stereochemistry, or complete catalytic failure.

Nd[N(SiMe3)2]3 Differentiation Evidence


Isoprene Polymerization: Productivity and cis-1,4 Selectivity

In a direct head-to-head study of ternary catalytic systems Ln[N(SiMe3)2]3/borate/Al(iBu)3 (Ln = Nd, Y), both neodymium and yttrium precatalysts achieved very high productivity (up to 4700 kg mol⁻¹ h⁻¹) and cis-1,4-selectivity up to 96% when using the B(C6F5)3 (Barf) activator [1]. However, with the [CPh3][B(C6F5)4] (TB) activator, activities were lower (up to 2900 kg mol⁻¹ h⁻¹), and the performance gap between Nd and Y became apparent, with the Nd system providing better process control and narrower polydispersity indices under certain conditions. With the [HNMe2Ph][B(C6F5)4] (HNB) activator, both metals gave only moderate activity and non-stereospecific polymers, highlighting that the choice of lanthanide center modifies the response to co-activator identity [1].

Diene polymerization Ziegler-Natta catalysis Polyisoprene

Ethylene Polymerization: Activity and Copolymer Architecture

A systematic study of silica-supported Ln[N(SiMe3)2]3 catalysts (Ln = Sc, Y, La, Nd, Sm, Gd, Dy) activated with Al(iBu)3 for ethylene polymerization established an inverse relationship between Ln³⁺ ionic radius and catalytic activity, with Sc (smallest radius) giving the highest productivity [1]. Neodymium, with an ionic radius intermediate between that of Sm/Gd and Y, produced polyethylene with high linearity and high molecular weight comparable to the other lanthanides. For 1,3-butadiene polymerization, all lanthanides (including Nd) produced predominantly 1,4-cis polymer (typically 85–90% by diad analysis), except scandium which produced significantly more 1,4-trans units. In ethylene–butadiene copolymerization, both Nd and Dy uniquely yielded multiblock polymers containing 1,4-cis, 1,4-trans, and ethylene blocks, whereas Sc produced both multiblock 1,4-cis and a somewhat alternating ethylene/1,4-trans block structure [1].

Ethylene polymerization Heterogeneous catalysis Lanthanide catalysts

Intramolecular Hydroamination: Ligand-Modified Diastereoselectivity

Modification of Ln[N(SiMe3)2]3 (Ln = Y, Nd) by amine elimination with sterically hindered chelating diamines produces complexes with substantially augmented catalytic activities and improved stereoselectivities in intramolecular alkene hydroamination compared to the parent homoleptic precursors [1]. While both yttrium and neodymium amido complexes benefit from chelating diamide coordination, the Nd-derived catalysts exhibit distinct diastereoselectivity profiles arising from the larger ionic radius and altered coordination geometry of neodymium relative to yttrium. This study demonstrates that Nd[N(SiMe3)2]3 is a competent entry point for generating chiral Nd catalysts with stereocontrol properties not accessible from the yttrium analog [1].

Hydroamination Amine elimination Diastereoselectivity

Isocyanide–Alkyne Coupling: Ionic Radius and Performance

Rare-earth silylamides Ln[N(SiMe3)2]3 (Ln = Y, La, Sm, Yb) catalyze the monoinsertion of isocyanides into terminal alkynes to yield 1-aza-1,3-enynes in excellent yields, with larger metals (La and Sm) giving better catalytic performance than smaller metals (Y and Yb) [1]. Although Nd[N(SiMe3)2]3 was not among the four metals tested in this study, its ionic radius (1.109 Å for CN=6) lies between Sm (1.079 Å) and La (1.160 Å), positioning it predictively within the larger-metal, higher-performance group. The mechanistic study identified the rate-determining step as the first insertion of isocyanide into the rare-earth alkynide, a step sensitive to metal size. Procurement of Nd[N(SiMe3)2]3 for this reaction class is supported by class-level inference: Nd should perform similarly to Sm, and both are expected to outperform Y and Yb [1].

Isocyanide coupling Alkyne hydroamination Lanthanide catalysis

Ln–N Covalency and Ligand Exchange Implications

Spin-unrestricted INDO calculations on Ln[N(SiMe3)2]3 (Ln = Nd, Eu, Yb) revealed that the Ln–N bonds possess considerable covalent character, and that covalency decreases with increasing atomic number across the series: Nd > Eu > Yb [1]. This trend is attributed to the increasing stabilization and contraction of the 4f orbitals, which reduces 5d orbital participation in bonding for heavier lanthanides. The stronger covalent interaction in the Nd complex compared to Eu and Yb implies a different reactivity profile in ligand exchange and protonolysis reactions, where Nd[N(SiMe3)2]3 may exhibit slower or more selective ligand substitution than its heavier analogs [1].

Electronic structure Covalent bonding INDO calculations

Surface Grafting and Solid-State NMR Characterization

Reaction of Ln[N(SiMe3)2]3 (Ln = Y, La, Nd, Sm) with partially dehydroxylated silica (SiO2-700) selectively generates singly surface-bonded species [(≡SiO)Ln{N(SiMe3)2}2] accompanied by trimethylsilylation of surface silanols, yielding a hydroxyl-free surface [1]. Contacting these surface species with excess triphenylphosphine oxide (OPPh3) quantitatively forms surface adducts [(≡SiO)Ln{N(SiMe3)2}2(OPPh3)] as the major (80%) species, with approximately 20% unreacted siloxide bisamido species remaining. Solid-state NMR proved particularly effective for characterizing the paramagnetic Nd- and Sm-containing materials, providing unambiguous verification of OPPh3 coordination at the rare-earth center [1]. Silica-supported Nd amide (2c) is an active catalyst for 1-hexene and styrene hydrosilylation and phenylacetylene dimerization, with grafting inducing significant changes in activity and selectivity compared to the molecular precursor 1c [1].

Surface organometallic chemistry Catalyst heterogenization Solid-state NMR

Nd[N(SiMe3)2]3: Key Application Scenarios


Cis-1,4-Polyisoprene Synthesis for Synthetic Rubber

Based on direct evidence of productivity up to 4700 kg mol⁻¹ h⁻¹ with 96% cis-1,4-selectivity [1], Nd[N(SiMe3)2]3 is a high-performance precatalyst for industrial cis-polyisoprene production. The ternary Nd[N(SiMe3)2]3/B(C6F5)3/Al(iBu)3 system matches the activity of the yttrium analog while offering the commercial advantage of using the more earth-abundant and cost-competitive neodymium metal. The controlled polymerization process yields polyisoprene with narrow polydispersity, meeting the microstructure requirements for synthetic natural rubber applications [1]. This system is directly scalable based on the Michelin/CNRS patent family employing Nd[N(TMS)2]3 for stereospecific 1,4-cis diene polymerization [2].

Ethylene–Butadiene Multiblock Copolymer Production

Silica-supported Nd[N(SiMe3)2]3 activated with Al(iBu)3 produces multiblock ethylene–butadiene copolymers containing 1,4-cis, 1,4-trans, and ethylene blocks—a copolymer architecture shared only with dysprosium among tested lanthanides and distinct from the alternating or multiblock 1,4-cis structures obtained with scandium [1]. This unique product profile makes Nd[N(SiMe3)2]3 the preferred precursor for preparing heterogeneous catalysts for block copolymer elastomers with tailored mechanical properties. The hydroxyl-free surface achieved via concomitant silanol trimethylsilylation during grafting ensures well-defined single-site catalysts amenable to structure–activity correlation [3].

MOCVD/ALD Precursor for Neodymium Oxide Thin Films

Nd[N(SiMe3)2]3 reacts cleanly with 3 equivalents of the donor-functionalized alcohol HOCMe2CH2OMe (Hmmp) in toluene in the presence of 1 equivalent of tetraglyme to yield Nd(mmp)3(tetraglyme) complexes that are indefinitely stable in solution and serve as excellent MOCVD and ALD precursors for Nd2O3 thin films [1]. Without the stabilizing Lewis base, reaction of Nd[N(SiMe3)2]3 with Hmmp gives condensed oxo-alkoxide clusters [{Nd(mmp)3-n}2On] with poor volatility, underscoring the critical role of the tetraglyme additive. This synthetic route is general for early lanthanides, but Nd is specifically relevant for Nd2O3 high-κ dielectric and optical coating applications where the 4f³ electronic configuration provides desired optical transitions [1].

Paramagnetic Single-Site Catalyst Characterization by Solid-State NMR

Among Ln[N(SiMe3)2]3-derived silica-supported catalysts (Ln = Y, La, Nd, Sm), only Nd and Sm provide paramagnetic centers that enable solid-state NMR characterization of the surface species [1]. The paramagnetic Nd(III) enhances NMR relaxation, allowing detailed structural elucidation of [(≡SiO)Nd{N(SiMe3)2}2] and its OPPh3 adducts via ¹H, ²⁹Si, and ³¹P MAS NMR. This capability is absent for diamagnetic Y and La analogs, making Nd[N(SiMe3)2]3 the reagent of choice when spectroscopic characterization of the heterogenized catalyst is required during method development [1].

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